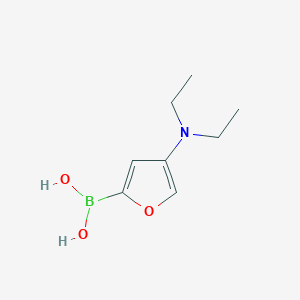
(4-(Diethylamino)furan-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Diethylamino)furan-2-yl)boronic acid: is an organoboron compound with the molecular formula C8H14BNO3. This compound is characterized by the presence of a furan ring substituted with a diethylamino group and a boronic acid functional group. It is primarily used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Diethylamino)furan-2-yl)boronic acid typically involves the reaction of diethylamine with furan-2-boronic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The industrial process also incorporates rigorous quality control measures to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (4-(Diethylamino)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (4-(Diethylamino)furan-2-yl)boronic acid is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with specific functionalities.
Wirkmechanismus
The mechanism of action of (4-(Diethylamino)furan-2-yl)boronic acid in cross-coupling reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Furan-2-boronic acid: Lacks the diethylamino group, making it less versatile in certain reactions.
(4-Methylfuran-2-yl)boronic acid: Contains a methyl group instead of a diethylamino group, affecting its reactivity and applications.
(4-(Dimethylamino)furan-2-yl)boronic acid: Similar structure but with dimethylamino instead of diethylamino, leading to different steric and electronic properties.
Uniqueness: (4-(Diethylamino)furan-2-yl)boronic acid is unique due to the presence of the diethylamino group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable reagent in both academic and industrial research.
Eigenschaften
Molekularformel |
C8H14BNO3 |
|---|---|
Molekulargewicht |
183.02 g/mol |
IUPAC-Name |
[4-(diethylamino)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H14BNO3/c1-3-10(4-2)7-5-8(9(11)12)13-6-7/h5-6,11-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
PSJSEFRCZFHBRL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CO1)N(CC)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13337325.png)
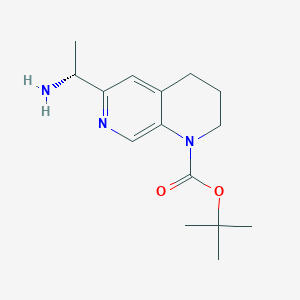
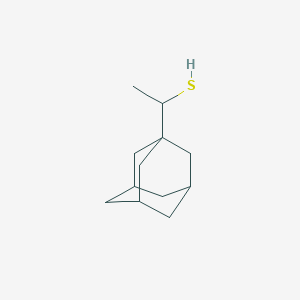



![3-Azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13337362.png)
![6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13337374.png)
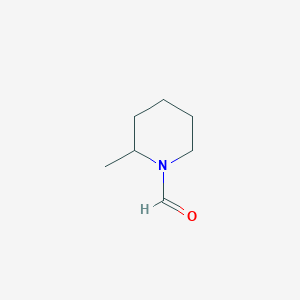
![1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13337385.png)
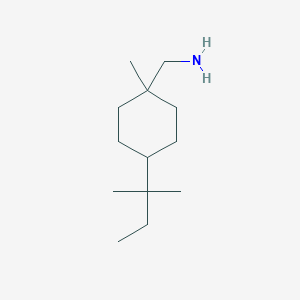

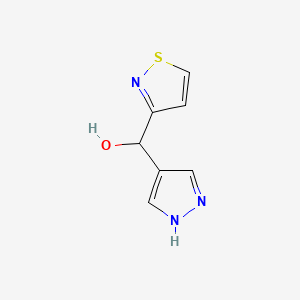
![4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B13337405.png)
